molecular formula C15H22N2O3S B2671437 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide CAS No. 1060293-87-9

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide

Cat. No.: B2671437
CAS No.: 1060293-87-9
M. Wt: 310.41
InChI Key: XYWHBASMVGBTDZ-UHFFFAOYSA-N
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Description

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide is a chemical compound that features a sulfonamide group attached to a cyclohexane ring, a phenyl group, and an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide typically involves the reaction of 4-aminophenylcyclohexanesulfonamide with N-methylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl and cyclohexane groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexanesulfonamido)benzoic acid
  • N-Methyl-4-(cyclohexanesulfonamido)benzamide
  • 2-(4-(Cyclohexanesulfonamido)phenyl)acetamide

Uniqueness

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide is unique due to the presence of both the N-methylacetamide and cyclohexanesulfonamido groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity for specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(cyclohexylsulfonylamino)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-15(18)11-12-7-9-13(10-8-12)17-21(19,20)14-5-3-2-4-6-14/h7-10,14,17H,2-6,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWHBASMVGBTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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